2-[(2-Fluorophenyl)amino]pyridine-3-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluoroanilino)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2S/c12-8-4-1-2-5-9(8)15-11-10(18(13,16)17)6-3-7-14-11/h1-7H,(H,14,15)(H2,13,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFZVCIXMVPHQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=N2)S(=O)(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluorophenyl)amino]pyridine-3-sulfonamide typically involves the reaction of 2-fluoroaniline with pyridine-3-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Functionalization of the Sulfonamide Group
The sulfonamide (-SO₂NH₂) group undergoes nucleophilic and electrophilic transformations:
-
Alkylation/Acylation : Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides in the presence of bases like NaH .
-
Conversion to Sulfonyl Chlorides : Treatment with Pyry-BF₄ selectively converts -SO₂NH₂ to -SO₂Cl, enabling further derivatization [14a].
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Sulfonimidamide Formation : Reaction with Grignard reagents (e.g., aryl-MgBr) at −78°C yields sulfonimidamides, though competing pathways may dominate .
Table 2: Sulfonamide Reactivity
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, NaH, THF, 0°C → RT | N-methylsulfonamide | 60–70% | |
| Sulfonyl Chloride Formation | Pyry-BF₄, CH₂Cl₂, RT | Pyridine-3-sulfonyl chloride | 85% | [14a] |
Pyridine Ring Modifications
The pyridine ring participates in electrophilic substitution, influenced by electron-withdrawing sulfonamide and amino groups:
-
Nitration/Sulfonation : Directed to the para position relative to the sulfonamide group under acidic conditions (HNO₃/H₂SO₄) .
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Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids using Pd catalysts .
Amino Group Reactivity
The anilino (-NH-C₆H₄F) group undergoes:
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Diazotization : Forms diazonium salts with NaNO₂/HCl, enabling Sandmeyer reactions or azo couplings .
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Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) to yield imines .
Stability and Degradation
Scientific Research Applications
Antimicrobial Activity
Pyridine derivatives, including sulfonamides, have been extensively studied for their antimicrobial properties. The compound 2-[(2-Fluorophenyl)amino]pyridine-3-sulfonamide fits within this category, showing promising activity against a range of bacterial strains.
Key Findings:
- Inhibition Studies: Research indicates that pyridine-3-sulfonamide derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like Amikacin against Staphylococcus aureus and Escherichia coli .
- Mechanism of Action: The exact mechanism often involves the inhibition of bacterial enzymes or interference with metabolic pathways essential for bacterial growth .
Anticancer Properties
The potential of this compound as an anticancer agent has been explored through various studies. Its structural features suggest that it may interact with cancer cell pathways effectively.
Case Studies:
- NCI Evaluation: Compounds similar to this compound have undergone evaluation by the National Cancer Institute (NCI), where they displayed significant antimitotic activity against human tumor cell lines, indicating their potential as anticancer agents .
- Cell Growth Inhibition: In vitro assays have shown that these compounds can inhibit cell growth in various cancer types, with IC50 values indicating effective concentrations for therapeutic use .
Enzyme Inhibition
Another critical application of this compound is its role as an enzyme inhibitor. Specifically, it has been studied for its effects on phosphoinositide 3-kinase (PI3K), an enzyme involved in numerous cellular functions.
Research Insights:
- PI3K Inhibition: Studies have demonstrated that pyridine-3-sulfonamide derivatives can inhibit PI3K activity, which is crucial in signaling pathways related to cell growth and survival. This inhibition has implications for treating cancers and inflammatory diseases .
- Therapeutic Potential: The ability to selectively inhibit PI3K suggests that these compounds could be developed into targeted therapies for conditions such as rheumatoid arthritis and certain cancers, where PI3K signaling is dysregulated .
Synthesis and Structural Variations
The synthesis of this compound typically involves several chemical reactions that allow for structural modifications, enhancing its biological activity.
Synthesis Techniques:
- Use of Sulfonyl Chlorides: Traditional methods involve reacting amines with sulfonyl chlorides to form sulfonamides. Recent advancements have introduced stable sulfonate esters as alternatives to improve yields and reduce side reactions .
- Diversity in Derivatives: Researchers have created a library of derivatives by varying the substituents on the pyridine ring and the amino group, leading to compounds with enhanced antimicrobial and anticancer properties .
Mechanism of Action
The mechanism of action of 2-[(2-Fluorophenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various pharmacological effects, such as antibacterial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Sulfonamide Derivatives
2-((2-Fluoro-5-methylphenyl)amino)pyridine-3-sulfonamide (CAS 1340852-20-1)
This analog differs by a methyl group at the 5-position of the fluorophenyl ring. Such modifications are critical in optimizing pharmacokinetic properties for drug candidates .
Pesticide Sulfonamides (e.g., Sulfosulfuron, Rimsulfuron)
These compounds, such as N-(((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)-2-(ethylsulfonyl)imidazo(1,2-a)pyridine-3-sulfonamide (sulfosulfuron), share the sulfonamide group but incorporate additional heterocycles (pyrimidine, imidazo-pyridine) and alkylsulfonyl substituents.
| Compound | Core Structure | Key Substituents | Application |
|---|---|---|---|
| Target Compound | Pyridine-sulfonamide | 2-Fluorophenylamino | Medicinal (inferred) |
| CAS 1340852-20-1 | Pyridine-sulfonamide | 2-Fluoro-5-methylphenylamino | Research intermediate |
| Sulfosulfuron | Imidazo-pyridine-sulfonamide | Ethylsulfonyl, pyrimidinyl | Herbicide |
Thiazol-Pyrimidine Sulfonamide Hybrids
Compounds like N-{3-[2-(Tert-Butyl)-5-(2-Chloropyrimidin-4-yl)Thiazol-4-yl]-2-Fluorophenyl}-2,6-Difluorobenzenesulfonamide (12a) () incorporate thiazol and pyrimidine rings alongside sulfonamide groups. These hybrids exhibit dual BRAF/HDAC inhibitory activity, suggesting that the target compound’s sulfonamide moiety could similarly interact with enzymatic pockets.
Substituted Phenylamino-Pyridine Derivatives
highlights pyridine derivatives with substituted phenyl groups, such as 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine. These compounds emphasize the role of halogenation (e.g., chlorine) and aryl substitution in modulating electronic properties and binding affinity. The target compound’s 2-fluorophenyl group may offer a balance between electronegativity and steric bulk compared to bulkier substituents .
NBOMe/NBOH Derivatives (Phenethylamine Analogs)
While structurally distinct, compounds like 25C-NBF HCl (4-chloro-N-[(2-fluorophenyl)methyl]-2,5-dimethoxy-benzeneethanamine) share a fluorobenzyl group. This comparison underscores the versatility of fluorophenyl motifs in diverse chemical classes, though the target compound’s sulfonamide-pyridine scaffold likely confers different target selectivity (e.g., enzymes vs. serotonin receptors) .
Research Findings and Implications
Structural Activity Relationships (SAR):
- Fluorine at the phenyl 2-position enhances metabolic stability by resisting oxidative degradation.
- Sulfonamide groups contribute to hydrogen bonding with biological targets, as seen in both kinase inhibitors () and herbicides () .
- Methyl or chloro substituents on the phenyl ring (e.g., CAS 1340852-20-1) alter lipophilicity, impacting bioavailability .
- Contrastingly, pesticide sulfonamides () highlight the scaffold’s adaptability to non-medicinal uses, dependent on auxiliary substituents.
Biological Activity
2-[(2-Fluorophenyl)amino]pyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a sulfonamide group and a fluorophenyl moiety. Its chemical structure can be represented as follows:
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown that it is effective against various strains of bacteria, including those resistant to conventional antibiotics. The minimum inhibitory concentrations (MICs) for selected bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µM) |
|---|---|
| Escherichia coli | 1.6 |
| Staphylococcus aureus | 3.1 |
| Pseudomonas aeruginosa | 4.0 |
These results suggest that the compound could serve as a potential lead in developing new antibacterial agents, particularly against resistant strains .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated through various assays. Notably, it has been shown to inhibit the COX-2 enzyme, which is crucial in the inflammatory response. The IC50 values for COX-2 inhibition were found to be comparable to established anti-inflammatory drugs like celecoxib.
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.04 ± 0.01 |
| Celecoxib | 0.04 ± 0.01 |
This data indicates that the compound may possess significant anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have demonstrated its ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells at the G2/M phase. The compound's effectiveness was assessed using various cancer cell lines, with IC50 values detailed in Table 2.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung cancer) | 5.33 |
| MCF-7 (Breast cancer) | 3.67 |
| HCT-116 (Colon cancer) | 4.22 |
These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle regulation, positioning it as a promising candidate for cancer therapy .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group is known to interact with bacterial dihydropteroate synthase, inhibiting folate synthesis.
- Tubulin Interaction : The compound binds to tubulin, preventing its polymerization and disrupting mitotic spindle formation during cell division.
These interactions highlight the multifaceted mechanisms through which this compound exerts its biological effects.
Case Studies
Several case studies have documented the efficacy of this compound in vivo:
- In Vivo Inflammation Model : In carrageenan-induced paw edema models, treatment with the compound resulted in significant reduction of swelling compared to control groups.
- Cancer Xenograft Models : In xenograft studies using human tumor cell lines implanted in mice, administration of the compound led to reduced tumor growth rates and improved survival outcomes.
These studies underscore the potential therapeutic applications of this compound across various medical fields.
Q & A
Basic Research Questions
Q. What are the key considerations in optimizing the synthesis of 2-[(2-Fluorophenyl)amino]pyridine-3-sulfonamide?
- Methodological Answer : The synthesis typically involves sulfonylation of a pyridine precursor followed by nucleophilic substitution with 2-fluoroaniline. Critical parameters include:
- Reaction Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonamide bond formation .
- Temperature Control : Reactions are often conducted at 60–80°C to balance reactivity and avoid decomposition .
- Purification : Column chromatography using silica gel (eluent: ethyl acetate/hexane, 3:7) ensures high purity (>95%) .
- Data Table :
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMF | 72–78 | 93–97 |
| Temp. | 70°C | 65 | 95 |
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and F NMR to confirm fluorophenyl and sulfonamide moieties. Expected shifts: δ 7.2–8.1 ppm (pyridine protons), δ -110 ppm (fluorine) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular mass (e.g., exact mass 295.08 g/mol) .
- X-ray Crystallography : For crystalline derivatives, bond angles and distances confirm spatial arrangement (e.g., C–S bond ~1.76 Å) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Methodological Answer :
- Derivative Synthesis : Modify substituents on the pyridine ring (e.g., halogenation at C4/C5) or fluorophenyl group (e.g., nitro/cyano substitutions) .
- In Vitro Assays : Test enzyme inhibition (e.g., carbonic anhydrase) or receptor binding (e.g., GABA) using fluorescence polarization or SPR .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to target proteins .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC vs. logP) .
- Batch Effect Correction : Account for variability in cell lines (e.g., HEK293 vs. HeLa) or assay kits .
- Orthogonal Validation : Confirm activity via alternative assays (e.g., thermal shift assays for target engagement) .
Q. How can researchers characterize metabolic stability of this compound?
- Methodological Answer :
- In Vitro Hepatocyte Assays : Incubate with rat/human liver microsomes and quantify degradation via LC-MS/MS .
- Metabolite Identification : Use high-resolution MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
- Key Parameter : Half-life (t) >60 minutes suggests favorable metabolic stability for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
